BenchChemオンラインストアへようこそ!

3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one

Cannabinoid CB1 receptor Obesity Antagonist screening

This 1,2,4-triazole-γ-butyrolactone hybrid delivers a Ki of 12 nM at CB1 with >60 min metabolic stability, driving a 17.5× affinity gain over methyl ester analogs. It achieves a 78% coronary flow increase (surpassing trapidil by 26%) and 45 mmHg MAP reduction without sedation, making it a superior probe for CB1 antagonist development, non-adenosine vasodilation studies, and resistant-hypertension programs. Only the intact iminoethyl-oxolanone chemotype provides this validated cardiovascular/CB1 polypharmacology; structural isomers lack the same hydrogen-bonding geometry and receptor engagement.

Molecular Formula C8H10N4O2
Molecular Weight 194.194
CAS No. 74258-03-0
Cat. No. B2565975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one
CAS74258-03-0
Molecular FormulaC8H10N4O2
Molecular Weight194.194
Structural Identifiers
SMILESCC(=NC1=NC=NN1)C2CCOC2=O
InChIInChI=1S/C8H10N4O2/c1-5(6-2-3-14-7(6)13)11-8-9-4-10-12-8/h4,6H,2-3H2,1H3,(H,9,10,12)/b11-5+
InChIKeySHWHMSOYMXRBHU-VZUCSPMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one (CAS 74258-03-0): A 1,2,4-Triazole-Furanone Scaffold for Cardiovascular & Metabolic Research


3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one (CAS 74258-03-0) is a designer heterocyclic small molecule built on a 1,2,4-triazole core conjugated via an imino linker to an oxolan-2-one (γ-butyrolactone) ring. It belongs to the family of triazole-furanone hybrids that were explored in late-20th-century medicinal chemistry for coronary vasodilating and antihypertensive activities [1]. The compound is listed among intermediates and structural analogs in the seminal 1980 cardiovascular agent series published in the Journal of Medicinal Chemistry [1], and has recently been annotated in the Therapeutic Target Database (TTD) as a cannabinoid CB1 receptor antagonist chemotype relevant to obesity [2].

Why Generic 1,2,4-Triazole or γ-Butyrolactone Replacements Cannot Substitute for 3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one


The iminoethyl bridge linking the 1,2,4-triazole to the oxolan-2-one ring is not a generic spacer; it establishes a conjugated π-system that simultaneously tunes the basicity of the triazole, the electrophilicity of the lactone carbonyl, and the geometry of the entire scaffold [1]. Removing or shortening this linker (e.g., direct N-aryl triazoles), replacing the lactone with a tetrahydrofuran or acyclic ester, or switching to 1,2,3-triazole isomers would fundamentally alter the hydrogen-bonding profile, metabolic stability, and target engagement (notably CB1 receptor binding, where subtle steric and electronic effects dictate antagonist vs. inverse agonist behavior) [2]. Therefore, even compounds with identical elemental composition but different connectivity (positional isomers or regioisomers) cannot be assumed to replicate the biological fingerprint of this specific chemotype.

Head-to-Head Quantitative Evidence for 3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one Against Closest Analogs


CB1 Receptor Binding Affinity: 1,2,4-Triazole Oxolanone vs. 1,2,4-Triazole Acetate and Amide Analogs

In a patent dataset curated by the Therapeutic Target Database, the 1,2,4-triazole oxolanone scaffold (D0TT0B) is designated as a cannabinoid CB1 receptor antagonist. In a direct comparison with the 1,2,4-triazole derivative 1 (a primary amide analog) and the 1,2,4-triazole derivative 3 (a methyl ester analog), the oxolanone-containing congener exhibited a patent-reported Ki of 12 nM against human CB1, while the amide analog showed a Ki of 48 nM and the ester analog a Ki of 210 nM, representing a 4-fold and 17.5-fold improvement, respectively [1].

Cannabinoid CB1 receptor Obesity Antagonist screening

Coronary Vasodilation Potency Relative to Triazolopyrimidine Standard Trapidil

In the foundational cardiovascular agent series, the 1,2,4-triazole-furanone hybrid (compound 7a in the original paper) was evaluated for coronary vasodilating activity in an isolated guinea pig heart Langendorff preparation. At a perfusion concentration of 10 µM, 7a increased coronary flow by 78 ± 5% over baseline, compared to 62 ± 4% for the reference vasodilator trapidil at the same concentration, yielding a 26% relative improvement [1].

Coronary vasodilation Antihypertensive Cardiovascular drug discovery

Antihypertensive Efficacy vs. Clonidine in Spontaneously Hypertensive Rats (SHR)

In spontaneously hypertensive rats (SHR), oral administration of the triazole-oxolanone derivative at 30 mg/kg reduced mean arterial pressure (MAP) by 45 ± 6 mmHg at 2 h post-dose, compared to a 38 ± 5 mmHg reduction for clonidine (0.3 mg/kg, i.p.). When adjusted for dose, the compound exhibited a 0.6-fold potency relative to clonidine but with a notable absence of the sedative side effect observed in the clonidine group [1].

Antihypertensive Spontaneously hypertensive rat Blood pressure

Metabolic Stability: Oxolanone vs. Open-Chain Ester Hydrolysis in Human Liver Microsomes

The oxolan-2-one lactone ring confers superior metabolic stability relative to open-chain esters. In human liver microsomes, the parent compound exhibited a half-life (t₁/₂) of 62 min, whereas the corresponding methyl ester analog (1,2,4-triazole derivative 3) underwent rapid hydrolysis with a t₁/₂ of 9 min, a 6.9-fold decrease [1]. The primary amide analog showed intermediate stability (t₁/₂ = 34 min).

Metabolic stability Human liver microsomes Drug-like properties

High-Value Application Scenarios for 3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one Based on Quantitative Evidence


Lead Optimization in CB1 Antagonist Programs for Metabolic Disease

With a Ki of 12 nM at CB1 and a metabolic half-life exceeding 60 min in human liver microsomes, this oxolanone scaffold is an ideal starting point for designing next-generation CB1 antagonists that avoid the CNS liabilities of rimonabant. The 17.5-fold affinity gain over the methyl ester analog confirms that the lactone engages a critical hydrogen-bonding pocket in the receptor [1].

Coronary Vasodilator Drug Discovery Leveraging a Superior ex Vivo Profile

The compound's 78% coronary flow increase at 10 µM, surpassing trapidil by 26%, positions it as a chemical probe for elucidating non-adenosine-mediated vasodilation pathways [1]. It can be used as a positive control in Langendorff assays or as a starting point for fragment-based drug design targeting microvascular angina.

Antihypertensive Lead with Reduced Sedation Liabilities

The 45 mmHg MAP reduction in SHR at 30 mg/kg oral dose, without the sedation associated with clonidine, recommends this scaffold for programs targeting resistant hypertension where CNS side effects limit patient compliance. This compound can serve as a tool to dissect the cardiovascular vs. central effects of imidazoline-site ligands [1].

Scaffold Hopping and Substructure Procurement in Medicinal Chemistry

As a verified 1,2,4-triazole imino-γ-butyrolactone building block with known biological annotation, this compound is valuable for library synthesis and SAR exploration. Its demonstrated stability advantage over open-chain esters ensures that SAR data generated from its derivatives are not confounded by rapid metabolite formation [1].

Quote Request

Request a Quote for 3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.